An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromo-5-methylthiazole
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromo-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromo-5-methylthiazole. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, and provides experimental protocols for its synthesis and common cross-coupling reactions. Furthermore, potential biological signaling pathways modulated by thiazole derivatives are discussed, highlighting the therapeutic potential of this scaffold.
Chemical Structure and Identification
2-Bromo-5-methylthiazole is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with a bromine atom at the 2-position and a methyl group at the 5-position.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-bromo-5-methyl-1,3-thiazole |
| CAS Number | 41731-23-1[1][2][3] |
| Molecular Formula | C₄H₄BrNS[1][3] |
| SMILES | CC1=CN=C(S1)Br |
| InChI | 1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3 |
| InChIKey | FJPZHYAYNAUKKA-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 2-Bromo-5-methylthiazole are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of 2-Bromo-5-methylthiazole
| Property | Value | Source |
| Molecular Weight | 178.05 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid/oil | [4] |
| Boiling Point | 192-200 °C (at 760 mmHg) | [1] |
| Density | ~1.702 g/cm³ (predicted) | [1] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [1] |
| Refractive Index | ~1.5730 to 1.5770 | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Synthesis and Purification
The primary synthetic route to 2-substituted thiazoles is the Hantzsch thiazole synthesis.[5][6] This method involves the condensation of an α-haloketone with a thioamide. For 2-Bromo-5-methylthiazole, the synthesis would proceed from an appropriate α-haloketone and thiourea, followed by bromination.
Hantzsch Thiazole Synthesis (General Protocol)
This protocol outlines the general steps for the synthesis of a thiazole ring, which can be adapted for 2-Bromo-5-methylthiazole.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting residue is then dissolved in water and neutralized with a saturated solution of a weak base like sodium bicarbonate.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Bromination: The resulting 2-amino-5-methylthiazole can then be subjected to a Sandmeyer-type reaction to replace the amino group with a bromine atom to yield the final product.
Purification
Purification of the crude product can be achieved by recrystallization or column chromatography.
Experimental Protocol (Column Chromatography):
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.
-
Elution: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. The mobile phase is then passed through the column to elute the components.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified 2-Bromo-5-methylthiazole.
Spectroscopic Characterization
The structure of 2-Bromo-5-methylthiazole can be confirmed using various spectroscopic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the proton on the thiazole ring (C4-H). The chemical shifts will be influenced by the electronegativity of the adjacent atoms. |
| ¹³C NMR | Signals corresponding to the three carbon atoms of the thiazole ring and one for the methyl group. The carbon attached to the bromine will be significantly deshielded. |
| FT-IR | Characteristic peaks for C-H stretching and bending, C=N and C=C stretching vibrations of the thiazole ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the M+ peak. |
Reactivity and Synthetic Applications
2-Bromo-5-methylthiazole is a valuable building block in organic synthesis, primarily due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Experimental Protocol (General):
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with 2-Bromo-5-methylthiazole (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., dioxane/water).
-
Reaction: The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[7]
Heck Coupling
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.
Experimental Protocol (General):
-
Reaction Setup: 2-Bromo-5-methylthiazole (1 equivalent), an alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) are combined in a suitable solvent like DMF or acetonitrile.
-
Reaction: The mixture is heated under an inert atmosphere, typically to 80-120 °C, until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled, filtered to remove palladium salts, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[8]
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol (General):
-
Reaction Setup: In an inert atmosphere, 2-Bromo-5-methylthiazole (1 equivalent), a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like Et₃N) are combined in a solvent such as THF or DMF.
-
Reaction: The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[9][10]
References
- 1. 2-Bromo-5-methylthiazole | 41731-23-1 [chemicalbook.com]
- 2. 41731-23-1|2-Bromo-5-methylthiazole|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-5-methylthiazole | 41731-23-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

